molecular formula C18H29N3O4S B2949692 N-[2-(dimethylamino)ethyl]-4-(dimethylsulfamoyl)-N-(oxan-4-yl)benzamide CAS No. 1798543-00-6

N-[2-(dimethylamino)ethyl]-4-(dimethylsulfamoyl)-N-(oxan-4-yl)benzamide

Cat. No.: B2949692
CAS No.: 1798543-00-6
M. Wt: 383.51
InChI Key: JSSIXHFDQWIDPE-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)ethyl]-4-(dimethylsulfamoyl)-N-(oxan-4-yl)benzamide is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a benzamide core with various functional groups, including dimethylamino, dimethylsulfamoyl, and oxan-4-yl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)ethyl]-4-(dimethylsulfamoyl)-N-(oxan-4-yl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-aminobenzamide with dimethyl sulfate to introduce the dimethylsulfamoyl group. This is followed by the reaction with 2-(dimethylamino)ethyl chloride to attach the dimethylaminoethyl group. Finally, the oxan-4-yl group is introduced through a cyclization reaction .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reactions are carried out in batch reactors under controlled conditions to ensure high yield and purity. The use of automated systems and continuous monitoring helps in optimizing the reaction parameters and minimizing impurities .

Chemical Reactions Analysis

Types of Reactions

N-[2-(dimethylamino)ethyl]-4-(dimethylsulfamoyl)-N-(oxan-4-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2-(dimethylamino)ethyl]-4-(dimethylsulfamoyl)-N-(oxan-4-yl)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)ethyl]-4-(dimethylsulfamoyl)-N-(oxan-4-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. The dimethylamino and dimethylsulfamoyl groups play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    N-[2-(dimethylamino)ethyl]-1,8-naphthalimide: Known for its use as a photoinitiator.

    Ethyl 4-(dimethylamino)benzoate: Used as a photoinitiator in visible light systems.

    N-(2-{2-(Dimethylamino)ethylamino}-4-methoxy-5-{[4-(1-methyl-1H-indol-3-yl)-2-pyrimidinyl]amino}phenyl)propanamide: Investigated for its biological activities.

Uniqueness

N-[2-(dimethylamino)ethyl]-4-(dimethylsulfamoyl)-N-(oxan-4-yl)benzamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-4-(dimethylsulfamoyl)-N-(oxan-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N3O4S/c1-19(2)11-12-21(16-9-13-25-14-10-16)18(22)15-5-7-17(8-6-15)26(23,24)20(3)4/h5-8,16H,9-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSSIXHFDQWIDPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1CCOCC1)C(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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